1H-Indazole, 1-benzoyl-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Nitro-1H-indazol-1-yl)(phenyl)methanone is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a nitro group at the 6-position of the indazole ring and a phenyl group attached to the methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Nitro-1H-indazol-1-yl)(phenyl)methanone typically involves the reaction of 6-nitroindazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of (6-Nitro-1H-indazol-1-yl)(phenyl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The nitro group in (6-Nitro-1H-indazol-1-yl)(phenyl)methanone can undergo reduction to form the corresponding amine derivative.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed:
Reduction: Formation of (6-Amino-1H-indazol-1-yl)(phenyl)methanone.
Substitution: Formation of halogenated derivatives of (6-Nitro-1H-indazol-1-yl)(phenyl)methanone.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Nitro-1H-indazol-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or signaling pathways involved in disease progression.
Comparison with Similar Compounds
(6-Nitro-1H-indazole-3-carboxylic acid): Another nitro-substituted indazole derivative with potential biological activities.
(6-Nitro-1H-indazole-4-carboxamide): Known for its anticancer properties.
(6-Nitro-1H-indazole-5-sulfonamide): Studied for its antimicrobial effects.
Uniqueness: (6-Nitro-1H-indazol-1-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and phenyl groups contributes to its reactivity and potential therapeutic applications.
Properties
CAS No. |
36174-00-2 |
---|---|
Molecular Formula |
C14H9N3O3 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
(6-nitroindazol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C14H9N3O3/c18-14(10-4-2-1-3-5-10)16-13-8-12(17(19)20)7-6-11(13)9-15-16/h1-9H |
InChI Key |
GMXVEEOAASGIJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.